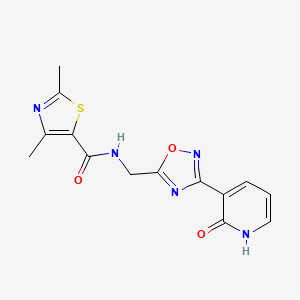

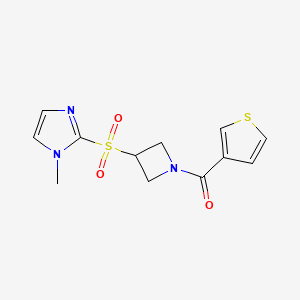

![molecular formula C18H21N3O3S B2586655 N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1448047-12-8](/img/structure/B2586655.png)

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazo[1,2-a]pyrimidines have been synthesized through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused bicyclic 5,6 heterocycle . This core is likely to influence the compound’s physical and chemical properties, as well as its biological activity.科学的研究の応用

Synthesis of Potential Antiulcer Agents

A study focused on the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. Although these compounds did not exhibit significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl models, highlighting their potential as antiulcer agents (Starrett et al., 1989).

Advances in Cyanation Reactions

Research on the selective bis-cyanation of arylimidazo[1,2-α]pyridines via double C-H activation developed an efficient methodology. This process, catalyzed by Cp*Rh(III), exhibits broad functional group tolerance and enables high yields of cyanated imidazopyridines, demonstrating the utility of this approach in synthesizing complex cyanated structures (Zhu et al., 2017).

Development of Imidazo[1,2-a]pyrimidines

Another study presented a two-step regioselective synthesis of 3-(sulfonylamino)imidazo[1,2-a]pyrimidines, highlighting a novel pathway for creating imidazopyrimidin-3-ylsulfonamides. This work contributes to the synthetic chemistry field by providing a new route to synthesize imidazo[1,2-a]pyrimidines with potential applications in drug development (Rozentsveig et al., 2014).

N-Heterocyclic Carbene Applications

Research into ruthenium complexes with an N-heterocyclic carbene NNC-pincer ligand demonstrates the versatility of imidazo[1,2-a]pyridine derivatives in catalysis. These complexes show promise in various catalytic applications, including the reduction of ketones and aldehydes under transfer hydrogenation conditions (Mejuto et al., 2015).

特性

IUPAC Name |

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-4-20(13-15-12-19-18-7-5-6-10-21(15)18)25(22,23)16-8-9-17(24-3)14(2)11-16/h5-12H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOFLVDJZIWYNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2586580.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2586581.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)propanamide](/img/structure/B2586583.png)

![2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2586590.png)

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2586594.png)